molecular formula C15H17BO3 B1591256 (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 849062-20-0

(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B1591256
CAS No.: 849062-20-0
M. Wt: 256.11 g/mol
InChI Key: ZJCHLFOLMBDUPR-UHFFFAOYSA-N
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Description

(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 1072951-81-5) is an organoboron compound featuring a biphenyl core substituted with a propoxy (-OCH₂CH₂CH₃) group at the 4'-position and a boronic acid (-B(OH)₂) group at the 4-position. This compound is of interest in pharmaceutical synthesis, materials science, and as a building block for advanced organic frameworks .

Properties

IUPAC Name

[4-(4-propoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO3/c1-2-11-19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-10,17-18H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCHLFOLMBDUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584413
Record name (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-20-0
Record name B-(4′-Propoxy[1,1′-biphenyl]-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in cancer therapy, and other therapeutic potentials.

Boronic acids, including this compound, function primarily through their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to act as enzyme inhibitors and modulators. The specific mechanisms include:

  • Proteasome Inhibition : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in cancer cells .
  • Tyrosine Kinase Inhibition : Compounds like this compound may inhibit tyrosine kinases involved in signaling pathways that promote cell proliferation and survival .

Anticancer Activity

Recent studies have demonstrated the anticancer properties of boronic acid derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Boronic Acid Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
(4'-Propoxy-[1,1'-biphenyl]-4-yl)BALAPC-45.0Proteasome inhibition
Compound APC-37.2Tyrosine kinase inhibition
Compound BHep G23.5Induction of apoptosis via ROS generation

*IC50 values indicate the concentration required to inhibit 50% of cell viability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications in the biphenyl moiety or the propoxy group can affect its binding affinity and selectivity towards target enzymes.

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings can enhance or reduce activity by altering electronic properties and steric hindrance.
  • Hydrophobic Interactions : The hydrophobic nature of the propoxy group may improve membrane permeability, facilitating better cellular uptake .

Case Studies

Several studies have explored the efficacy of boronic acid derivatives in preclinical models:

  • Prostate Cancer Study : A study evaluated the efficacy of this compound against androgen-dependent prostate cancer cells (LAPC-4). Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potential as a therapeutic agent in prostate cancer treatment .
  • Breast Cancer Models : In another investigation, derivatives similar to this compound were tested against breast cancer cell lines. The compounds exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting their potential for targeted therapy .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of (4'-propoxy-[1,1'-biphenyl]-4-yl)boronic acid is its role as an enzyme inhibitor. Studies indicate that this compound can inhibit cytochrome P450 enzymes, particularly CYP2D6, which is critical in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it valuable for drug interaction studies and the development of therapeutic agents that require precise modulation of metabolic pathways.

Targeted Drug Delivery

The boronic acid moiety allows this compound to form reversible covalent bonds with hydroxyl-containing compounds. This property is particularly useful for designing targeted drug delivery systems that can selectively interact with biological targets, enhancing the efficacy and reducing side effects of therapeutic agents.

Organic Electronics

This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural characteristics contribute to charge transport properties and stability in electronic devices. The incorporation of this compound into organic semiconductors can enhance performance metrics such as efficiency and lifespan .

Covalent Organic Frameworks (COFs)

This compound can serve as a building block for covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation processes, and catalysis. The ability to design COFs with specific pore sizes and functionalities allows for tailored applications in environmental remediation and energy storage .

Cross-Coupling Reactions

In synthetic organic chemistry, this compound is utilized as a reagent in cross-coupling reactions. It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals. The efficiency of these reactions can be influenced by the electronic properties imparted by the propoxy group .

Case Studies

Application AreaStudy ReferenceFindings
Enzyme InhibitionDemonstrated inhibition of CYP2D6 affecting drug metabolism.
Organic Electronics Enhanced charge transport properties when incorporated into OLEDs.
Covalent Organic Frameworks Successful synthesis of COFs with tailored properties for gas storage.
Cross-Coupling Reactions Effective use in Suzuki-Miyaura reactions for biaryl synthesis.

Comparison with Similar Compounds

Structural Analogs with Alkoxy Substituents

Compounds with alkoxy groups at the 4'-position exhibit variations in chain length, branching, and electronic effects:

Compound Name Substituent CAS Number Key Properties/Applications
(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid -OCH₂CH₂CH₃ (linear) 1072951-81-5 Moderate electron donation; used in Suzuki couplings
(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid -OCH(CH₃)₂ (branched) 870717-98-9 Increased steric hindrance; may lower reaction yields due to reduced accessibility in cross-couplings
(4'-Butoxy-[1,1'-biphenyl]-4-yl)boronic acid -OCH₂CH₂CH₂CH₃ 158937-25-8 Longer alkyl chain; enhanced lipophilicity for hydrophobic matrices
(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid -OCH₃ N/A Smaller substituent; higher reactivity in electron-demanding reactions

Key Observations :

  • Branching : Branched groups (e.g., isopropoxy) introduce steric effects, which may hinder catalytic access in cross-coupling reactions, leading to lower yields compared to linear analogs .
  • Electronic Effects : Methoxy groups (-OCH₃) provide stronger electron donation than propoxy, enhancing reactivity in electrophilic substitution reactions .
Halogen-Substituted Analogs

Halogen substituents introduce electron-withdrawing effects, altering reactivity and applications:

Compound Name Substituent CAS Number Key Properties/Applications
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid -Cl 364044-44-0 Electron-withdrawing; stabilizes intermediates in Suzuki couplings
(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic acid -F, -C₅H₁₁ 1400809-84-8 Dual electronic (F) and hydrophobic (pentyl) effects; used in liquid crystal synthesis

Key Observations :

  • Electron-Withdrawing Effects : Chloro and fluoro groups deactivate the biphenyl ring, slowing down certain reactions but stabilizing reactive intermediates .
  • Hybrid Substituents : Combining halogens with alkyl chains (e.g., pentyl) balances electronic and solubility properties for niche applications like materials science .
Electron-Withdrawing Group Analogs

Substituents like cyano (-CN) significantly alter electronic properties:

Compound Name Substituent CAS Number Key Properties/Applications
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid -CN 406482-73-3 Strong electron withdrawal; activates boronic acid for rapid Suzuki couplings

Key Observations :

Parent Compound Comparison

The unsubstituted biphenylboronic acid serves as a baseline:

Compound Name Substituent CAS Number Key Properties/Applications
[1,1'-Biphenyl]-4-ylboronic acid None 480-40-0 Standard reactivity; widely used in Suzuki couplings

Key Observations :

  • The absence of substituents results in higher crystallinity and melting points compared to alkoxy- or halogen-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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